Clomethiazole vs. Benzodiazepines: Distinct GABAA Receptor Subunit Pharmacology
Clomethiazole potentiates GABAA receptors independently of the γ2 subunit, unlike benzodiazepines. In human recombinant receptors, clomethiazole elicited significantly greater maximum potentiation on α1β2 receptors lacking γ2 compared to α1β2γ2 receptors [1]. This pattern mirrors that of the barbiturate pentobarbital, distinguishing clomethiazole from benzodiazepines which require a γ2 subunit for activity [2].
| Evidence Dimension | GABAA receptor subtype modulation |
|---|---|
| Target Compound Data | Significantly greater maximum potentiation on α1β2 receptors (lacking γ2) vs. α1β2γ2 receptors |
| Comparator Or Baseline | Pentobarbital (shows similar γ2-independent potentiation); Benzodiazepines (require γ2) |
| Quantified Difference | Qualitative difference: clomethiazole, like pentobarbital, does not require γ2; benzodiazepines do. |
| Conditions | Human recombinant GABAA receptors expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
This distinct subunit pharmacology allows clomethiazole to modulate neuronal populations where benzodiazepines are ineffective, justifying its selection over benzodiazepines for specific neuropharmacology research.
- [1] Usala M, Thompson SA, Whiting PJ, Wafford KA. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors. Br J Pharmacol. 2003;140(6):1045-1050. View Source
- [2] Usala M, Thompson SA, Whiting PJ, Wafford KA. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors. Br J Pharmacol. 2003;140(6):1045-1050. View Source
